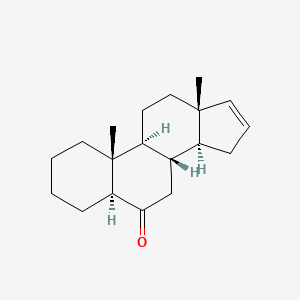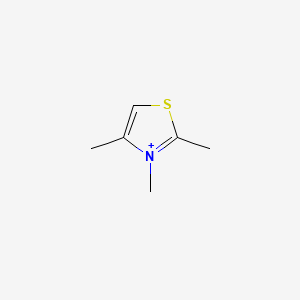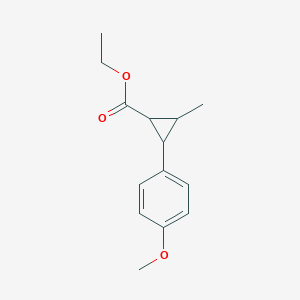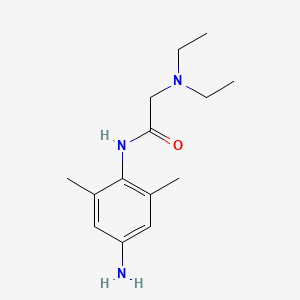
n-(4-Amino-2,6-dimethylphenyl)-n2,n2-diethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide is a synthetic organic compound belonging to the class of glycine derivatives This compound is characterized by the presence of an amino group, two methyl groups, and a glycinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide typically involves the reaction of 4-amino-2,6-dimethylphenol with ethyl glyoxylate and aniline derivatives. The reaction is catalyzed by bismuth salts, which are known for their mild and non-toxic properties . The reaction conditions are generally mild, and the process is environmentally friendly, with water being the only byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction can be carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine and chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the glycinamide moiety can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Amino-2,6-dimethylphenyl)acetamide: Similar structure but lacks the glycinamide moiety.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains a dimethylaminomethyl group instead of the glycinamide moiety.
Uniqueness
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide is unique due to the presence of both the amino and glycinamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
27951-88-8 |
|---|---|
Fórmula molecular |
C14H23N3O |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-(4-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18) |
Clave InChI |
HBQZJYRPWUPAEM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


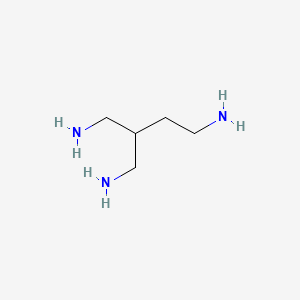
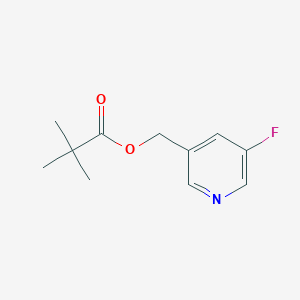
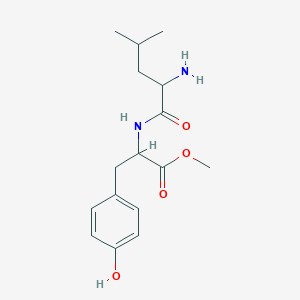
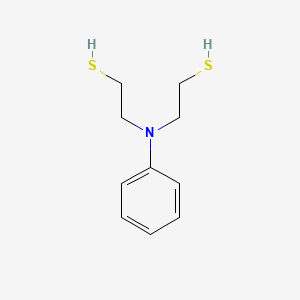
![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)

![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
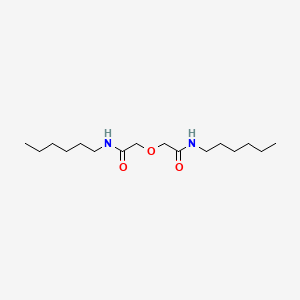
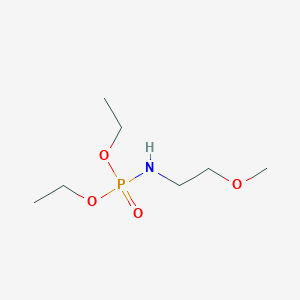
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
